molecular formula C13H15N2O2+ B493022 2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium

2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium

Cat. No.: B493022
M. Wt: 231.27g/mol
InChI Key: FNUFPEMRWUCGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium is a chemical compound that features a benzaldehyde moiety linked to a 1,3-dimethylimidazolium group via a methoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium typically involves the reaction of 4-hydroxybenzaldehyde with 1,3-dimethylimidazole in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: 4-[(1,3-Dimethylimidazol-1-ium-2-yl)methoxy]benzoic acid.

    Reduction: 4-[(1,3-Dimethylimidazol-1-ium-2-yl)methoxy]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: May inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: May bind to certain receptors, modulating their activity.

    Reactive Oxygen Species (ROS) Generation: May induce the production of ROS, leading to oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzaldehyde: Lacks the imidazolium group, making it less versatile in certain reactions.

    1,3-Dimethylimidazole: Lacks the benzaldehyde moiety, limiting its applications in aldehyde-specific reactions.

Uniqueness

2-[(4-formylphenoxy)methyl]-1,3-dimethyl-1H-imidazol-3-ium is unique due to its combination of a benzaldehyde moiety and a 1,3-dimethylimidazolium group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H15N2O2+

Molecular Weight

231.27g/mol

IUPAC Name

4-[(1,3-dimethylimidazol-1-ium-2-yl)methoxy]benzaldehyde

InChI

InChI=1S/C13H15N2O2/c1-14-7-8-15(2)13(14)10-17-12-5-3-11(9-16)4-6-12/h3-9H,10H2,1-2H3/q+1

InChI Key

FNUFPEMRWUCGGZ-UHFFFAOYSA-N

SMILES

CN1C=C[N+](=C1COC2=CC=C(C=C2)C=O)C

Canonical SMILES

CN1C=C[N+](=C1COC2=CC=C(C=C2)C=O)C

Origin of Product

United States

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